Cerium(IV) fluoride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Cerium(IV) fluoride hydrate is a water-insoluble source of Cerium used in oxygen-sensitive applications such as metal production . It has commercial applications in metallurgy, glass and glass polishing, ceramics, catalysts, and phosphors .

Synthesis Analysis

This compound can be synthesized by precipitating from an aqueous solution of Ce(SO4)2·4H2O with 40% hydrofluoric acid. This process yields a nanosized powder of cerium tetrafluoride hydrate with a composition close to CeF4*0.95 H2O .Molecular Structure Analysis

According to X-ray phase analysis, the crystalline phase of this compound has a cubic lattice similar to the lattice of PuF4·1.6H2O .Chemical Reactions Analysis

The hydrate nanopowder is characterized by XRD, TEM, ¹H and ¹⁹F {¹H}NMR, and IR-spectroscopy. Quantum chemical calculations of the IR-spectra of models of the possible interaction of water molecules with fluorine ions have been carried out .Physical And Chemical Properties Analysis

This compound is a nanosized powder. It is water-insoluble and used in oxygen-sensitive applications .科学的研究の応用

1. Complex Synthesis and Structure Analysis

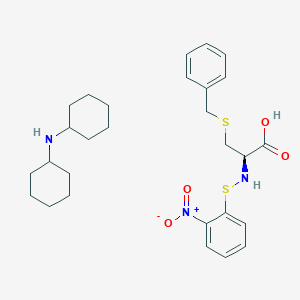

Cerium(IV) fluoride hydrate is utilized in the synthesis of complex compounds. For example, it dissolves in dimethylsulfoxide to form [CeF4(Me2SO)2], a chain polymer with eight-coordinate cerium. This complex has been characterized through various spectroscopic methods and structural analysis, indicating its potential in advanced chemical synthesis and materials science (Champion, Levason, & Reid, 2014).

2. Cerium Migration in Fuel Cells

In the context of fuel cells, this compound has been studied for its behavior under stress testing. Cerium acts as a radical scavenger, enhancing the durability of polymer electrolyte membrane (PEM) fuel cells. Research has been conducted on how cerium migrates within these cells, particularly under varying humidity conditions. This migration is important for understanding and improving the performance and longevity of fuel cells (Baker et al., 2016).

3. Fluoride Complex Stability

This compound plays a role in the stabilization of tetravalent cerium in certain mediums, such as perchloric acid. The stability constants of cerium(IV) fluoride complexes have been measured, providing insights into the chemical behavior of cerium under different conditions. This information is vital for the development of cerium-based materials and processes (Sawant, Rastogi, Mahajan, & Chaudhuri, 1996).

4. Synthesis of Mixed Oxides

This compound is involved in the preparation of mixed oxides. For instance, dispersed cerium(IV)–zirconium(IV) mixed oxides have been synthesized using this compound as a source. These oxides are prepared under specific conditions and their characteristics, such as morphology and particle size, have been studied extensively (Afanasiev, 2002).

5. Framework Structures Synthesis

This compound is also used in synthesizing various framework structures, such as cerium(IV) fluoride and fluoride-arsenate frameworks. These structures have potential applications in materials science and crystal engineering (Rouse & Weller, 2009).

作用機序

Target of Action

Cerium(IV) fluoride hydrate is primarily used in oxygen-sensitive applications , such as metal production . It is also used in metallurgy , glass and glass polishing , ceramics , catalysts , and in phosphors . In steel manufacturing, it is used to remove free oxygen and sulfur by forming stable oxysulfides .

Mode of Action

This compound interacts with its targets through redox reactions . The rate-limiting step in these reactions is the redox decomposition of the intermediate complex . The compound has been studied in the context of the Belousov–Zhabotinsky oscillating reaction (BZ reaction), which is catalyzed by cerium ions .

Biochemical Pathways

The compound affects the oxidation of oxalic acid by cerium(IV) in a sulfuric acid medium . This process involves two parallel reaction pathways, with two different cerium(IV)–oxalate intermediate complexes identified and characterized . These complexes have similar reactivity, which may be due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .

Pharmacokinetics

It is known that the compound iswater-insoluble , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of stable oxysulfides in steel manufacturing . This helps to remove free oxygen and sulfur, tying up undesirable trace elements .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s hydrated form can be produced by reacting 40% hydrofluoric acid and cerium(IV) sulfate solution at 90°C . This suggests that temperature and the presence of other chemicals can affect the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tetrafluorocerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4FH.H2O/h;4*1H;1H2/q+4;;;;;/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKPYHDQRHZOTL-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

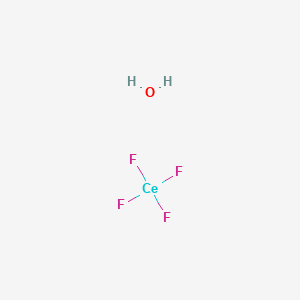

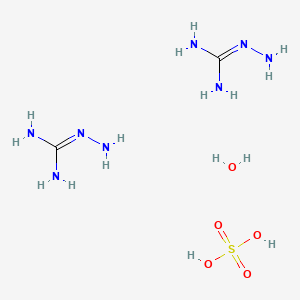

O.F[Ce](F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeF4H2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.125 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

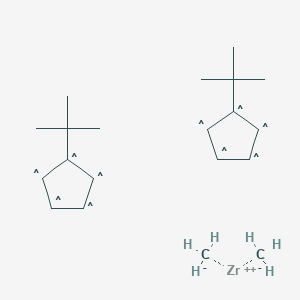

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)